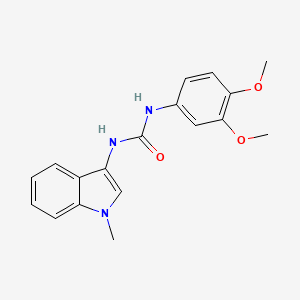

![molecular formula C13H15NO2 B2486081 7-甲基-1H-螺[吲哚-3,4'-氧杂环戊]-2-酮 CAS No. 1697929-45-5](/img/structure/B2486081.png)

7-甲基-1H-螺[吲哚-3,4'-氧杂环戊]-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Spiro compounds, characterized by their unique spirocyclic structure where two rings are joined by a single shared atom, have garnered attention for their complexity and the challenge they present in synthetic chemistry. They are notable for their presence in natural products and potential for pharmaceutical applications.

Synthesis Analysis

The synthesis of spiro compounds involves intricate reactions that allow for the formation of the spirocyclic structure. A notable method involves diastereoselective cyclopropanation reactions, as seen in the synthesis of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and related derivatives (Yong et al., 2007). Another approach is alkylative dearomatization and intramolecular N-imination to synthesize spirocyclopropane-containing compounds (Huang et al., 2023).

Molecular Structure Analysis

The molecular structure of spiro compounds is characterized by their spirocyclic framework, which can exhibit various conformations and stereochemistry. Structural determination through single-crystal X-ray structural analysis is crucial for understanding these molecules' conformation (Yong et al., 2007).

Chemical Reactions and Properties

Spiro compounds participate in a range of chemical reactions, leveraging their unique structure for novel transformations. For example, the domino reaction of 1,3-indanediones with various 3-methyleneoxindoles showcases the versatility of spiro compounds in synthesizing polycyclic derivatives (Liu et al., 2020).

Physical Properties Analysis

The physical properties of spiro compounds, such as melting points, solubility, and crystalline structure, are directly influenced by their molecular structure. Detailed analysis, including single-crystal X-ray crystallography, provides insights into their physical characteristics and how these might affect their chemical reactivity and potential applications (Sharma et al., 2016).

Chemical Properties Analysis

The chemical properties of spiro compounds, including their reactivity patterns, stability, and functional group transformations, are essential for their application in synthetic routes. Studies on the reactivity of spiro compounds with hydrogen peroxide and the resulting isomeric mixtures of spiro[indole-3,2'-oxiran]-2(1H)-ones highlight the complexity and potential for discovery within this class of compounds (Joshi et al., 1984).

科学研究应用

合成螺环吲哚衍生物:化合物7-甲基-1H-螺[吲哚-3,4'-氧杂环]-2-酮用于合成各种螺环吲哚衍生物。例如,它已被用于合成螺[吲哚-3,4′-(吡唑并[4,5-b]吡喃)]-2-酮,展示了其在形成复杂杂环结构方面的实用性,这对药物化学和材料科学至关重要 (Al-Thebeiti & El-zohry, 1995)。

光化学研究:该化合物在光化学中具有重要意义,特别是在涉及醌二氮化物的研究中。它作为螺-环丙烷-吲哚-7-酮等结构的前体,这些结构对于理解分子内卡宾加成和氧转移反应至关重要 (Sundberg & Baxter, 1986)。

晶体学和分子结构研究:它在晶体学领域用于理解复杂分子的结构。研究详细描述了化合物如5'-苄基-1''-甲基-4''-苯基三螺[1,3-二氧杂环-2,1'-环己烷-3',3''-吡咯烷-2'',3'''-吲哚]-4',2'''-二酮的分子结构,突显了其在阐明空间原子排列中的实用性 (Chandralekha等,2017)。

细胞静止活性研究:该化合物在合成新型3'-螺环氧吲哚衍生物方面具有重要意义,这些衍生物显示出细胞静止活性。这些研究有助于开发潜在的抗癌药物 (Yong et al., 2007)。

有机合成和化学转化:它在有机合成中发挥作用,特别是在形成螺[环丙烷-1,3′-氧吲哚]-2-羧酸及相关结构方面。这些合成涉及对映选择性反应,并且在开发新的有机化合物方面具有重要意义 (Yong et al., 2007)。

自由基环化研究:该化合物用于自由基环化研究,特别是在合成螺[2H-吲哚]-3(1H)-酮方面。这些研究有助于理解自由基环化的机制,并且在合成有机化学中至关重要 (Sulsky et al., 1999)。

绿色化学应用:通过超声波促进的合成过程展示了它在绿色化学中的实用性。这种方法显示了该化合物在环保合成方法中的作用 (Dandia et al., 2010)。

有机催化反应:它在有机催化反应中非常重要,特别是在构建螺[环戊二[b]吲哚-1,3'-氧吲哚]骨架方面。这些反应在创建具有多个立体中心的化合物方面至关重要,这对药物开发至关重要 (Tan et al., 2014)。

安全和危害

The safety data sheet for Methyl indole-7-carboxylate, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

未来方向

The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . The construction of heterocycles using biobased or renewable building blocks is an important approach . The development of one-flow methodologies with energy-efficient resources that enable fast reactions is of significance to the development of sustainable organic processes .

作用机制

Target of Action

Indole derivatives, which this compound is a part of, are known to play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .

Mode of Action

Indole derivatives are known to interact with various targets in the body, leading to a range of biological effects .

Biochemical Pathways

Indole derivatives are known to be involved in a variety of biochemical pathways .

Pharmacokinetics

The pharmacokinetics of indole derivatives are generally well-studied .

Result of Action

Indole derivatives are known to have various biologically vital properties .

Action Environment

The action of indole derivatives can be influenced by various environmental factors .

属性

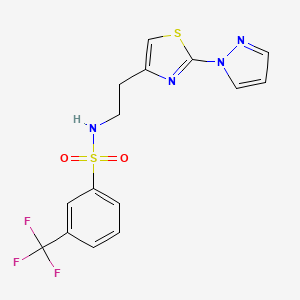

IUPAC Name |

7-methylspiro[1H-indole-3,4'-oxane]-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-9-3-2-4-10-11(9)14-12(15)13(10)5-7-16-8-6-13/h2-4H,5-8H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXROIVWYRXMJCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C3(CCOCC3)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

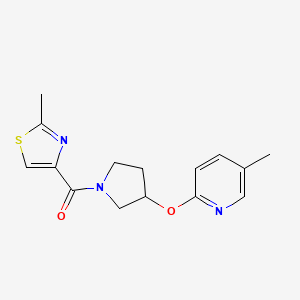

![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)furan-2-carboxamide](/img/structure/B2486004.png)

![2,2,2-trifluoro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide](/img/structure/B2486005.png)

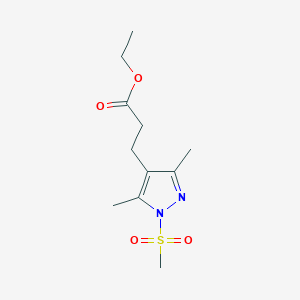

![5-bromo-2-chloro-N-[2-(2-methanesulfonylethoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2486009.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B2486010.png)

![6-cyclobutyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-4-amine](/img/structure/B2486014.png)

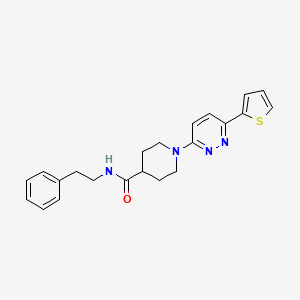

![2-[(5E)-5-benzylidene-4-oxo-1-phenylimidazol-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2486021.png)